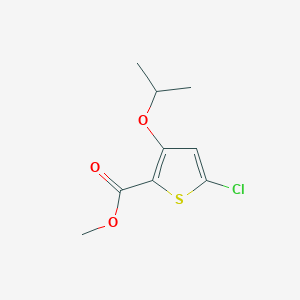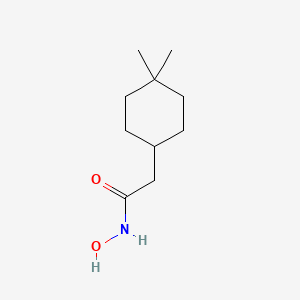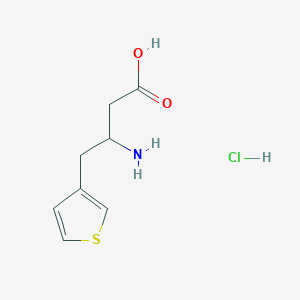
4-(((3,3-Difluorocyclobutyl)(methyl)amino)methyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(((3,3-Difluorocyclobutyl)(methyl)amino)methyl)benzoic acid is a synthetic organic compound with a unique structure that includes a difluorocyclobutyl group, a methylamino group, and a benzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((3,3-Difluorocyclobutyl)(methyl)amino)methyl)benzoic acid typically involves multiple steps, starting with the preparation of the difluorocyclobutyl intermediate. This intermediate is then reacted with a methylamine derivative to form the desired compound. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities .
Analyse Des Réactions Chimiques
Types of Reactions
4-(((3,3-Difluorocyclobutyl)(methyl)amino)methyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
4-(((3,3-Difluorocyclobutyl)(methyl)amino)methyl)benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals
Mécanisme D'action
The mechanism of action of 4-(((3,3-Difluorocyclobutyl)(methyl)amino)methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Methylamino)benzoic acid: A structurally similar compound with a methylamino group attached to the benzoic acid moiety.
4-{[(3,3-Difluorocyclobutyl)(ethyl)amino]methyl}benzoic acid: Another similar compound with an ethylamino group instead of a methylamino group.
Uniqueness
4-(((3,3-Difluorocyclobutyl)(methyl)amino)methyl)benzoic acid is unique due to the presence of the difluorocyclobutyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects .
Propriétés
Formule moléculaire |
C13H15F2NO2 |
|---|---|
Poids moléculaire |
255.26 g/mol |
Nom IUPAC |
4-[[(3,3-difluorocyclobutyl)-methylamino]methyl]benzoic acid |
InChI |
InChI=1S/C13H15F2NO2/c1-16(11-6-13(14,15)7-11)8-9-2-4-10(5-3-9)12(17)18/h2-5,11H,6-8H2,1H3,(H,17,18) |
Clé InChI |
CIKRAJWORRCGSB-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=CC=C(C=C1)C(=O)O)C2CC(C2)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



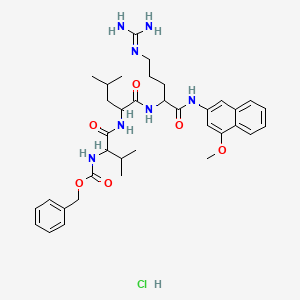
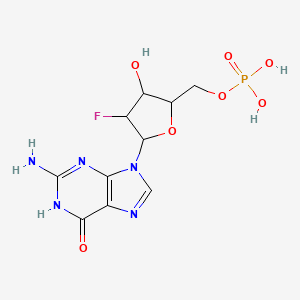
![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B12075224.png)



